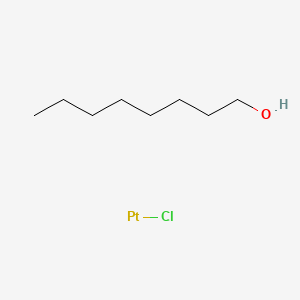
chloroplatinum;octan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
chloroplatinum;octan-1-ol are a class of organometallic compounds that feature platinum as the central metal atom coordinated with chloro and octanol ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of platinum, chloro octanol complexes typically involves the reaction of platinum precursors, such as hexachloroplatinic acid, with octanol under controlled conditions. One common method involves the use of acetonitrile as a solvent, where hexachloroplatinic acid reacts with octanol in the presence of a base to form the desired complex . The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of these complexes may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity complexes suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: chloroplatinum;octan-1-ol undergo various chemical reactions, including:
Oxidation: These complexes can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where chloro or octanol ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as phosphines, amines, or other alcohols can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(II) species .
Wissenschaftliche Forschungsanwendungen
chloroplatinum;octan-1-ol have a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of platinum, chloro octanol complexes involves their interaction with biological molecules, particularly DNA. The platinum center can form covalent bonds with the nitrogen atoms of DNA bases, leading to the formation of cross-links that inhibit DNA replication and transcription . This mechanism is similar to that of other platinum-based anticancer drugs, such as cisplatin, but the presence of octanol ligands may influence the compound’s solubility and cellular uptake .
Vergleich Mit ähnlichen Verbindungen
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action but different ligands.
Carboplatin: Another platinum-based drug with a more stable structure and reduced side effects compared to cisplatin.
Oxaliplatin: A platinum complex with a unique ligand structure that provides different pharmacokinetic properties.
Uniqueness: chloroplatinum;octan-1-ol are unique due to the presence of octanol ligands, which can enhance their solubility and potentially reduce toxicity. This makes them promising candidates for further development as therapeutic agents and catalysts .
Eigenschaften
CAS-Nummer |
68412-56-6 |
|---|---|
Molekularformel |
C8H18ClOPt |
Molekulargewicht |
360.8 g/mol |
IUPAC-Name |
chloroplatinum;octan-1-ol |
InChI |
InChI=1S/C8H18O.ClH.Pt/c1-2-3-4-5-6-7-8-9;;/h9H,2-8H2,1H3;1H;/q;;+1/p-1 |
InChI-Schlüssel |
FNRCGCLCQWRUOQ-UHFFFAOYSA-M |
SMILES |
CCCCCCCCO.Cl[Pt] |
Kanonische SMILES |
CCCCCCCCO.Cl[Pt] |
Key on ui other cas no. |
68412-56-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















